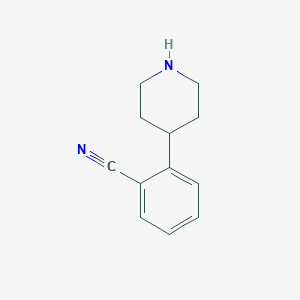

2-(Piperidin-4-YL)benzonitrile

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-piperidin-4-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-9-11-3-1-2-4-12(11)10-5-7-14-8-6-10/h1-4,10,14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCWBSDEASNABK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441017 | |

| Record name | 2-(PIPERIDIN-4-YL)BENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304462-63-3 | |

| Record name | 2-(PIPERIDIN-4-YL)BENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(piperidin-4-yl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes for 2-(Piperidin-4-YL)benzonitrile

The synthesis of this compound, a heterocyclic compound featuring a benzonitrile (B105546) scaffold substituted with a piperidin-4-yl group, can be achieved through various chemical strategies. These routes are pivotal for accessing this valuable intermediate for further chemical exploration and development.

Direct Amination Approaches

Direct amination serves as a potential pathway for the formation of the piperidine (B6355638) ring onto the benzonitrile core. nih.gov This approach often involves the reaction of a suitably activated benzonitrile derivative with piperidine or its synthetic equivalents. ontosight.ai The efficiency of such reactions can be influenced by the choice of catalyst and reaction conditions, aiming to optimize yield and selectivity. ontosight.ai For instance, palladium-catalyzed amination reactions have been employed for the N-arylation of piperidine, demonstrating a viable method for creating the crucial C-N bond. tandfonline.com

Curtius Rearrangement Strategies

The Curtius rearrangement offers a versatile method for synthesizing amines from carboxylic acids, which can be adapted for the synthesis of piperidine-containing structures. nih.govnih.gov This reaction involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped by various nucleophiles to yield the desired amine derivative. wikipedia.orgchemistrysteps.com The process typically starts with a carboxylic acid, which is converted to an acyl azide. chemistrysteps.com Subsequent heating triggers the rearrangement to an isocyanate, which, upon reaction with appropriate reagents, can lead to the formation of the piperidine moiety. nih.govwikipedia.org The reaction is known for its tolerance of a wide range of functional groups. wikipedia.org

Grignard Reactions in Piperidine Formation

Grignard reagents are powerful tools in organic synthesis for forming carbon-carbon bonds. numberanalytics.comchemistrysteps.com In the context of synthesizing piperidine derivatives, a Grignard reagent can react with a suitable electrophile to construct the carbon skeleton of the piperidine ring or to introduce the piperidine moiety onto another scaffold. numberanalytics.com For example, the addition of a Grignard reagent to a nitrile can form an imine, which upon hydrolysis yields a ketone, a versatile intermediate for further transformations. masterorganicchemistry.com This strategy allows for the regioselective preparation of complex molecules. chemistrysteps.com

Coupling Reactions (e.g., Suzuki-Miyaura, Nucleophilic Substitution)

Coupling reactions are fundamental in modern organic synthesis and are widely used for constructing the this compound framework.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a highly efficient method for creating carbon-carbon bonds between aryl or vinyl halides/triflates and organoboranes. libretexts.org It is a preferred method for linking aryl and piperidine rings. The reaction typically involves a palladium precursor, a phosphine (B1218219) ligand, and a base. libretexts.org The synthesis of biphenyl (B1667301) compounds, which are structurally related to the target molecule, often utilizes this methodology. gre.ac.uk The catalytic activity can be influenced by the choice of ligands and reaction conditions. researchgate.net

Nucleophilic Substitution: Nucleophilic substitution reactions, particularly nucleophilic aromatic substitution (SNAr), are another common strategy. ontosight.ai This method involves the reaction of a nucleophile, such as piperidine, with an activated aromatic ring. evitachem.com For example, a benzonitrile derivative with a good leaving group (like a halogen or a nitro group) can react with piperidine to form the desired product. evitachem.com These reactions are often carried out in polar aprotic solvents at elevated temperatures.

| Coupling Reaction | Typical Reactants | Catalyst/Reagents | Key Features |

| Suzuki-Miyaura | Aryl halide/triflate, Organoborane | Palladium catalyst, Phosphine ligand, Base | High efficiency for C-C bond formation, Tolerant of various functional groups. libretexts.org |

| Nucleophilic Aromatic Substitution (SNAr) | Activated aryl halide/nitro compound, Piperidine | Base, Polar aprotic solvent | Direct formation of the C-N bond, Requires an activated aromatic ring. evitachem.com |

Continuous Flow Synthesis for Scalability

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering advantages in terms of safety, efficiency, and scalability over traditional batch processes. researchgate.netresearchgate.net This methodology has been successfully applied to various reaction types, including the synthesis of heterocycles and multi-step protocols. mdpi.comrsc.org For the synthesis of this compound and its derivatives, continuous flow can enable better control over reaction parameters such as temperature and residence time, potentially leading to higher yields and purity. nih.gov The ability to safely handle hazardous intermediates and perform reactions at extreme conditions makes it an attractive option for industrial-scale production. researchgate.netresearchgate.net

Chemical Reactions of this compound

The chemical reactivity of this compound is dictated by its constituent functional groups: the piperidine ring and the benzonitrile moiety. ontosight.aicymitquimica.com

The piperidine ring , being a secondary amine, can undergo various transformations:

Alkylation: The nitrogen atom of the piperidine can act as a nucleophile and react with alkylating agents to introduce substituents on the nitrogen. smolecule.com

Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, will form the corresponding N-acyl derivative.

Oxidation: The piperidine ring can be oxidized to form N-oxides.

The benzonitrile group also offers several avenues for chemical modification:

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride, or to an aldehyde under specific conditions. smolecule.com

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid.

Nucleophilic Addition: The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles, such as Grignard reagents, leading to the formation of ketones after hydrolysis. masterorganicchemistry.comcymitquimica.com

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, although the reactivity will be influenced by the existing substituents.

| Functional Group | Reaction Type | Typical Reagents | Product |

| Piperidine (N-H) | Alkylation | Alkyl halides | N-Alkylpiperidine derivative smolecule.com |

| Piperidine (N-H) | Acylation | Acid chlorides, Anhydrides | N-Acylpiperidine derivative |

| Nitrile (C≡N) | Reduction | LiAlH₄ | Primary amine |

| Nitrile (C≡N) | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic acid |

| Nitrile (C≡N) | Grignard Addition | RMgX, then H₃O⁺ | Ketone masterorganicchemistry.com |

| Benzene (B151609) Ring | Electrophilic Substitution | HNO₃/H₂SO₄ | Nitrobenzonitrile derivative |

Nucleophilic Substitution Reactions of the Nitrile Group

The cyano (nitrile) group of this compound is a versatile functional group that can undergo various nucleophilic substitution and addition reactions. These transformations are crucial for converting the nitrile into other key functional groups, thereby creating a variety of derivatives.

One of the most common reactions is the hydrolysis of the nitrile to a carboxylic acid or an amide. thieme-connect.de This can be achieved under acidic or basic conditions. For instance, metal-catalyzed hydration, sometimes using an aldoxime as a water surrogate, can efficiently convert nitriles to amides. researchgate.net The amide can then be further hydrolyzed to the corresponding carboxylic acid. These reactions are fundamental in modifying the electronic and steric properties of the molecule. vulcanchem.com

Another significant transformation is the conversion of the nitrile group into a tetrazole ring . This is a widely used bioisosteric replacement for a carboxylic acid group in medicinal chemistry. The reaction is typically achieved by treating the nitrile with an azide, such as sodium azide, often in the presence of an ammonium (B1175870) salt or a Lewis acid. nih.gov This modification can enhance the metabolic stability and pharmacokinetic profile of the parent compound.

The nitrile group can also be reduced to a primary amine, as discussed in the section on reduction reactions. smolecule.comsmolecule.com

| Transformation | Reagents | Product Functional Group | Significance |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid (-COOH) | Alters acidity and polarity. thieme-connect.de |

| Hydration | H₂O, Metal Catalyst (e.g., InCl₃) | Amide (-CONH₂) | Creates hydrogen bonding opportunities. researchgate.net |

| Cycloaddition | Sodium Azide (NaN₃), NH₄Cl | Tetrazole | Acts as a bioisostere for carboxylic acid. nih.gov |

Reduction Reactions of the Piperidine Nitrogen

While the piperidine ring itself is generally stable to reduction, the secondary amine nitrogen is a key site for functionalization. Reductive amination is a primary method for introducing substituents onto the piperidine nitrogen. mdpi.com This reaction involves the condensation of the secondary amine of this compound with an aldehyde or a ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent to yield an N-substituted piperidine derivative. thieme-connect.com

Common reducing agents for this one-pot reaction include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), or borane (B79455) complexes like BH₃·THF. thieme-connect.comresearchgate.net The choice of reducing agent is often dictated by the sensitivity of other functional groups present in the reactants. thieme-connect.com This method is highly efficient for creating a library of analogues with diverse substituents on the piperidine nitrogen, which is critical for exploring structure-activity relationships. google.com

Cyclization Reactions to Form Complex Structures

The this compound scaffold can serve as a building block for the synthesis of more complex, polycyclic systems through intramolecular cyclization reactions. mdpi.com These reactions can involve either the piperidine ring, the benzonitrile moiety, or both, leading to the formation of fused or spirocyclic structures.

For example, derivatives of this compound can be designed to undergo intramolecular reactions like the Dieckmann condensation, where a diester derivative cyclizes in the presence of a base to form a new ring. beilstein-journals.org Similarly, intramolecular Heck reactions or other palladium-catalyzed cyclizations can be employed to form new carbon-carbon or carbon-heteroatom bonds, leading to rigid, tricyclic indole (B1671886) derivatives or other complex heterocyclic systems. encyclopedia.pub These intricate structures are often sought in drug discovery to achieve high target specificity and potency. The formation of such complex molecules can also occur through cascade reactions, where an initial intermolecular reaction is followed by an intramolecular cyclization. mdpi.comrsc.org

Oxidation Reactions to N-oxides

The tertiary nitrogen atom of a substituted piperidine ring or the nitrogen of the piperidine ring itself can be oxidized to form an N-oxide . evitachem.com This transformation is typically carried out using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). scripps.edu

The formation of an N-oxide significantly alters the properties of the parent molecule. It increases polarity and water solubility, and it can change the compound's metabolic profile. The N-oxide group is a strong dipole and can participate in hydrogen bonding, which can affect how the molecule interacts with biological targets. scripps.edu In some cases, N-oxides are designed as prodrugs that are reduced back to the parent amine in vivo.

Electrophilic Substitution on the Aromatic Ring

Electrophilic substitution on the benzonitrile ring of this compound is influenced by the competing directing effects of its two substituents.

The piperidinyl group is an amine substituent and therefore a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. lkouniv.ac.inlibretexts.org

The nitrile group (-C≡N) is a strongly deactivating group and a meta-director because it withdraws electron density from the ring through both inductive and resonance effects. lkouniv.ac.in

The outcome of an electrophilic aromatic substitution reaction, such as nitration or halogenation, depends on the reaction conditions. Given the strong activating nature of the amino group, substitution is expected to occur primarily at the positions ortho and para to the piperidine ring (positions 3 and 5). However, under strongly acidic conditions (e.g., for nitration), the piperidine nitrogen will be protonated, becoming a deactivating, meta-directing ammonium group. In this case, the directing effects of both groups would favor substitution at position 5 (meta to the nitrile and meta to the protonated piperidine). Therefore, precise control of reaction conditions is essential to achieve selective substitution on the aromatic ring.

Synthesis of Derivatives and Analogues for Structure-Activity Relationship Studies

The synthesis of derivatives and analogues of this compound is a cornerstone of medicinal chemistry research aimed at developing new therapeutic agents. By systematically modifying different parts of the molecule, researchers can investigate the structure-activity relationships (SAR). nih.gov These studies help to identify the key structural features required for biological activity and to optimize properties such as potency, selectivity, and pharmacokinetic profile. nih.govmdpi.com

Modification of the Benzonitrile Moiety

The benzonitrile moiety offers several avenues for modification to probe its role in binding to biological targets. As discussed previously, the nitrile group itself can be hydrolyzed to an amide or a carboxylic acid or converted to a tetrazole ring to introduce different electronic and hydrogen-bonding characteristics. nih.govsmolecule.com

Beyond the nitrile group, the aromatic ring can be substituted with various groups to explore steric and electronic effects. For example, the introduction of halogen atoms, such as fluorine, is a common strategy to modulate metabolic stability and binding affinity. vulcanchem.com The synthesis of these analogues often involves starting from an appropriately substituted benzonitrile precursor before the attachment of the piperidine ring. researchgate.net These modifications are integral to the iterative process of drug design, aiming to enhance the therapeutic potential of the lead compound.

| Modification Site | Example Modification | Synthetic Strategy | Purpose in SAR Studies |

|---|---|---|---|

| Nitrile Group | Conversion to Tetrazole | Cycloaddition with Sodium Azide | Bioisosteric replacement for carboxylic acid. nih.gov |

| Nitrile Group | Hydrolysis to Amide/Acid | Acid or Base-catalyzed Hydrolysis | Introduce H-bond donors/acceptors. nih.gov |

| Aromatic Ring | Introduction of Fluorine | Use of fluorinated starting materials (e.g., 2,6-difluorobenzonitrile) | Improve metabolic stability and binding. vulcanchem.com |

| Aromatic Ring | Introduction of other substituents | Nucleophilic aromatic substitution on a pre-functionalized ring | Probe steric and electronic requirements. researchgate.net |

Modification of the Piperidine Moiety

The secondary amine within the piperidine ring of this compound is a prime site for functionalization, enabling the synthesis of a diverse library of derivatives. Common modifications include N-alkylation, N-acylation, and reductive amination.

N-Alkylation: The nitrogen atom of the piperidine ring can be readily alkylated using various alkyl halides. This reaction is a fundamental method for introducing a range of substituents. For instance, the alkylation of piperidine derivatives with iodo- or fluoro-substituted phenylalkyl halides has been reported as a key step in synthesizing novel compounds. nih.gov This direct approach allows for the introduction of benzyl (B1604629) groups, ethylphenyl moieties, and other carbon chains, significantly altering the steric and electronic properties of the parent molecule. nih.govnih.gov

N-Acylation: The piperidine nitrogen can also undergo acylation to form amide derivatives. This is typically achieved by reacting the piperidine with acyl chlorides or anhydrides. researchgate.net For example, piperidine derivatives can be acylated with benzonitrile-containing acylating agents to create more complex structures. smolecule.com This transformation introduces a carbonyl group, which can act as a hydrogen bond acceptor and change the molecule's conformational flexibility. smolecule.com

Reductive Amination: Reductive amination is a powerful one-pot reaction for modifying the piperidine nitrogen. organicchemistrytutor.com This method involves the reaction of an aldehyde or ketone with the piperidine amine to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). organicchemistrytutor.com This process is highly versatile and has been used to synthesize a wide range of N-substituted piperidines. mdpi.comresearchgate.net The reaction's efficiency stems from the selectivity of the reducing agent, which reduces the more electrophilic iminium ion much faster than the initial carbonyl compound. organicchemistrytutor.com

| Modification Type | Reagents | Product Class | Key Findings/Significance | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl halides (e.g., phenylalkyl halides) | N-Alkyl-piperidinyl-benzonitriles | Allows introduction of diverse carbon-based substituents. | nih.gov |

| N-Acylation | Acyl chlorides, Anhydrides | N-Acyl-piperidinyl-benzonitriles | Introduces an amide linkage, modifying electronic properties and hydrogen bonding capacity. | researchgate.netsmolecule.com |

| Reductive Amination | Aldehydes/Ketones, NaBH₃CN | N-Substituted-piperidinyl-benzonitriles | A versatile one-pot procedure for synthesizing a wide array of tertiary amine derivatives. | organicchemistrytutor.commdpi.com |

Introduction of Halogen Substituents

The incorporation of halogen atoms, such as fluorine and chlorine, onto the aromatic ring or other parts of the this compound structure is a common strategy to modulate its physicochemical properties.

Halogenation can be achieved by utilizing halogenated starting materials in the synthesis. For example, the synthesis of 4-Amino-5-fluoro-2-(piperidin-1-yl)benzonitrile starts from 5-fluoro-2-nitrobenzonitrile. evitachem.com In this process, a nucleophilic substitution reaction replaces a nitro group with piperidine, followed by the reduction of the nitro group to an amine. evitachem.com Similarly, derivatives such as 2-fluoro-5-(piperazin-1-yl)benzonitrile (B13613470) have been synthesized, highlighting the use of fluorinated benzonitrile precursors. google.com

The introduction of a chlorine atom has also been documented. The compound 4-chloro-2-[(N-piperidin-4-ylanilino)methyl]benzonitrile features a chlorine atom on the benzonitrile ring, demonstrating that chloro-substituted benzonitriles can serve as building blocks for more complex derivatives. nih.gov The synthesis of halogenated diphenylpiperidines often involves the alkylation of a piperidine core with a halogen-substituted phenylalkyl halide. nih.gov

| Compound Name | Halogen | Position of Halogen | Synthetic Precursor Example | Reference |

|---|---|---|---|---|

| 4-Amino-5-fluoro-2-(piperidin-1-yl)benzonitrile | Fluorine | Benzene Ring | 5-fluoro-2-nitrobenzonitrile | evitachem.com |

| 2-fluoro-5-(piperazin-1-yl)benzonitrile | Fluorine | Benzene Ring | Not specified | google.com |

| 4-chloro-2-[(N-piperidin-4-ylanilino)methyl]benzonitrile | Chlorine | Benzene Ring | Not specified | nih.gov |

| (4-fluorophenyl)-(1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl])methanol | Fluorine | Phenyl group on piperidine substituent | Fluoro-substituted phenylalkyl halide | nih.gov |

Incorporation of Different Aromatic and Heterocyclic Groups

Palladium-catalyzed cross-coupling reactions are instrumental in attaching a wide variety of aromatic and heterocyclic moieties to the this compound scaffold. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly prominent in this context.

Suzuki-Miyaura Coupling: This reaction is a highly effective method for forming carbon-carbon bonds between aryl or vinyl halides/triflates and an organoboron compound (boronic acid or ester). It has been successfully employed to couple various aryl and heteroaryl bromides with 2-pyridylboronates, demonstrating its utility in creating biaryl structures. nih.gov For example, the reaction of 4-bromobenzonitrile (B114466) with a suitable boronate can yield the desired biaryl product. nih.gov This methodology allows for the direct linkage of an additional phenyl ring or other aromatic systems to the core structure. gre.ac.uk

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide/triflate and an amine, catalyzed by a palladium complex. It is a key method for synthesizing N-aryl piperidine derivatives. nih.gov The reaction has been used to couple aryl chlorides with various amines, including piperidine and piperazine (B1678402) derivatives, often with high chemoselectivity. organic-chemistry.org This enables the introduction of groups like pyrazine (B50134), pyrimidine (B1678525), and pyridine (B92270) onto the piperidine nitrogen. google.comresearchgate.net The choice of phosphine ligand, such as Mor-DalPhos, is crucial for achieving high yields and selectivity, even with challenging substrates like sterically hindered amines or aminoaryl chlorides. organic-chemistry.orgcore.ac.uk

These coupling strategies have been used to synthesize compounds containing diverse heterocyclic systems, including pyrazine smolecule.comsmolecule.com, pyrimidine google.com, pyridine google.comnih.gov, and triazole moieties. evitachem.com

| Reaction Type | Incorporated Group | Example Compound Class | Key Features | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenyl, Pyridyl | Biphenyls, Arylpyridines | Forms C-C bonds; versatile for biaryl synthesis. | nih.govgre.ac.uk |

| Buchwald-Hartwig Amination | Aryl amines, Pyrazine, Pyrimidine | N-Aryl-piperidines, N-Heterocyclic-piperidines | Forms C-N bonds; crucial for attaching nitrogen-containing rings. | nih.govorganic-chemistry.org |

| Nucleophilic Substitution | Pyrazine, Pyridine | Piperidinyl-methyl-benzonitriles with heterocyclic ethers | Attachment of heterocyclic groups via linker chains. | smolecule.comsmolecule.com |

Pharmacological Profile and Biological Activities

In Vitro Studies of 2-(Piperidin-4-YL)benzonitrile

In vitro studies are fundamental to characterizing the biological effects of a compound at the molecular level. This section reviews the available literature concerning the direct interaction of this compound with specific enzymes and receptors.

Enzyme Inhibition Studies

Enzyme inhibition is a key mechanism through which chemical compounds can exert pharmacological effects. The potential for this compound to act as an inhibitor has been considered for several enzyme families.

A thorough review of scientific literature reveals no published in vitro studies investigating the direct inhibitory activity of this compound on acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE).

Cholinesterase Inhibition Data for this compound

| Enzyme | IC₅₀ (µM) | Ki (µM) | Source |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Data Not Available | Data Not Available | N/A |

There are no specific in vitro studies available in the scientific literature that report on the kinase inhibitory activity of this compound itself. While the piperidine (B6355638) and benzonitrile (B105546) moieties are present in various kinase inhibitors, direct data for this specific compound is not available.

Kinase Inhibition Data for this compound

| Kinase Target | IC₅₀ (nM) | Assay Type | Source |

|---|

Scientific literature lacks direct in vitro studies on the inhibitory effect of this compound on fatty acid synthase (FASN). Although related structures are explored as FASN inhibitors, no quantitative inhibition data for this compound has been reported.

FASN Inhibition Data for this compound

| Assay Type | IC₅₀ (nM) | Cell Line/System | Source |

|---|

Receptor Binding and Modulation

The interaction of compounds with cellular receptors is a primary determinant of their pharmacological action. This subsection examines the binding and modulatory effects of this compound on specific receptor targets.

An extensive search of published research indicates there are no in vitro studies detailing the modulatory or binding activities of this compound at nicotinic acetylcholine (B1216132) receptors (nAChRs).

nAChR Modulation Data for this compound

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀/IC₅₀, nM) | Mode of Action | Source |

|---|

Cell-Based Assays

The piperidine moiety is a common feature in many compounds investigated for anticancer properties. irjpms.com Derivatives of this compound have been evaluated for their cytotoxic effects against various human cancer cell lines.

In one study, a series of novel arylpiperazine derivatives containing a saccharin (B28170) moiety were synthesized to identify new agents against prostate cancer. nih.gov Within this series, compounds were tested on prostate cancer cell lines (PC-3, LNCaP, and DU145). While the core structure is not identical, this research underscores the utility of piperidine-based structures in the design of anti-prostate cancer agents. nih.gov Another study on 4-aminopiperidine (B84694) derivatives demonstrated significant cytotoxic activity against transplantable mouse tumors, including L1210 lymphocytic leukemia and B16 melanoma, particularly when used with cyclophosphamide. cyberleninka.ru

Research into thieno[2,3-d]pyrimidine (B153573) derivatives also highlights the potential of related structures. One compound in this class showed a potent antiproliferative effect against the MCF-7 breast cancer cell line with an IC₅₀ value of 0.013 µM. mdpi.com These findings suggest that incorporating the piperidine-benzonitrile scaffold into more complex molecules is a viable strategy for developing novel antitumor agents.

The search for new antimicrobial agents is critical due to rising antibiotic resistance. irjpms.com The piperidine ring is found in many molecules with demonstrated antibacterial properties. acs.orgirjpms.com

Several studies have explored derivatives of this compound for their antibacterial efficacy. A series of 2-piperidin-4-yl-benzimidazoles were synthesized and found to inhibit the growth of both Gram-positive and Gram-negative bacteria with low micromolar minimum inhibitory concentrations (MICs). nih.gov Another study synthesized N-substituted 2-(piperidin-4-yl)-2H-benzo[d] nih.govepa.govtriazoles and screened them against a panel of bacteria, finding that several derivatives showed significant activity against species like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumonia. epa.gov

Furthermore, complex hybrids incorporating the piperidine-benzonitrile structure have been developed. One such class, 2-(4-cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperidinyl-1,3,5-triazines , was assayed against eight bacterial strains, including S. aureus, E. coli, and P. aeruginosa, demonstrating the broad-spectrum potential of these complex derivatives. tandfonline.comresearchgate.net A novel benzothiazole-benzonitrile chromophore also exhibited notable MIC values against S. aureus and E. coli. nih.govresearcher.life

The table below summarizes the antibacterial activity of selected derivative classes.

| Derivative Class | Tested Bacteria | Outcome | Reference(s) |

| 2-piperidin-4-yl-benzimidazoles | Gram-positive & Gram-negative bacteria | Low micromolar MIC values | nih.gov |

| N-substituted 2-(piperidin-4-yl)-2H-benzo[d] nih.govepa.govtriazoles | B. subtilis, S. aureus, E. coli, K. pneumonia | Significant antibacterial activity | epa.gov |

| 2-(4-cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperidinyl-1,3,5-triazines | S. aureus, E. coli, P. aeruginosa | In vitro antimicrobial activity | tandfonline.comresearchgate.net |

| Benzothiazole-benzonitrile chromophore | S. aureus, E. coli | MIC < 48 µg/mL (S. aureus), < 118 µg/mL (E. coli) | nih.govresearcher.life |

In addition to antibacterial properties, derivatives of this compound have been assessed for their effectiveness against various fungal pathogens. acs.orgirjpms.comnih.gov

The study on N-substituted 2-(piperidin-4-yl)-2H-benzo[d] nih.govepa.govtriazoles also included antifungal screening. epa.gov Several compounds in this series showed significant activity against fungi such as Candida albicans, Fusarium oxysporum, and Colletotrichum falcatum. epa.gov Similarly, the 2-(4-cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperidinyl-1,3,5-triazines were tested against four fungal species, including Aspergillus niger and Candida albicans, using both disc diffusion and dilution methods. tandfonline.comresearchgate.net

More recent work has focused on designing novel 1,2,4-oxadiazole (B8745197) derivatives containing a piperidine moiety for antifungal applications. sioc-journal.cn Certain compounds from this series demonstrated high inhibition rates against soybean rust (Phakopsora pachyrhizi) and corn rust (Puccinia sorghi), with some showing superior activity compared to the standard agent difenoconazole. sioc-journal.cn

The table below summarizes the antifungal activity of these derivative classes.

| Derivative Class | Tested Fungi | Outcome | Reference(s) |

| N-substituted 2-(piperidin-4-yl)-2H-benzo[d] nih.govepa.govtriazoles | C. albicans, F. oxysporum, C. falcatum | Significant antifungal activity | epa.gov |

| 2-(4-cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperidinyl-1,3,5-triazines | A. niger, C. albicans | In vitro antifungal activity | tandfonline.comresearchgate.net |

| 1,2,4-Oxadiazole derivatives containing piperidine | Phakopsora pachyrhizi, Puccinia sorghi | High inhibition rates (up to 98%) at 3.13 mg/L | sioc-journal.cn |

Antimalarial Activity against Plasmodium falciparum

Derivatives of the piperidine scaffold have demonstrated promising antimalarial activity against both drug-sensitive and resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. Research into a series of compounds based on the piperidine structure has highlighted their potential in the development of new antimalarial drugs. For instance, a structurally related compound, 3-((2-((1-(4-methoxyphenethyl)piperidin-4-yl)amino)-1H-benzo[d]imidazol-1-yl)methyl)benzonitrile, exhibited a potent half-maximal inhibitory concentration (IC₅₀) of 12 nM against P. falciparum. This activity was superior to simpler analogs that did not possess the benzimidazole (B57391) moiety.

Another area of investigation involves 2,4-disubstituted imidazopyridines, which have shown good in vitro activity against P. falciparum strains. nih.gov A hit-to-lead drug discovery program focused on this series successfully addressed issues of cross-resistance against the multidrug-resistant K1 strain of P. falciparum. nih.gov Furthermore, studies on 1,2,3,4-tetrahydro-1-isoquinolone-4-carboxanilides, identified through high-throughput phenotypic screening, have shown potent anti-malarial activity against multiple resistant strains of P. falciparum in vitro with no cytotoxicity to mammalian cells. nih.gov

| Compound | Target Organism/Strain | Activity (IC₅₀) |

| 3-((2-((1-(4-methoxyphenethyl)piperidin-4-yl)amino)-1H-benzo[d]imidazol-1-yl)methyl)benzonitrile | Plasmodium falciparum | 12 nM |

| 2,4-disubstituted imidazopyridines | P. falciparum NF54 strain | IC₅₀ < 0.50 μM nih.gov |

Anti-HIV Activity (Non-Nucleoside Reverse Transcriptase Inhibition)

Piperidine-linked amino-triazine derivatives have been designed and evaluated as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. kuleuven.be Many of these compounds displayed excellent activity against wild-type HIV-1, with half-maximal effective concentration (EC₅₀) values in the low nanomolar range. kuleuven.be Notably, compound 6b3 showed an EC₅₀ of 4.61 nM and a selectivity index (SI) of 5945. kuleuven.be Several compounds also demonstrated high activity against the K103N/Y181C resistant mutant strain of HIV-1. kuleuven.be

The development of diarylpyrimidine (DAPY) derivatives, a class of NNRTIs, has been a significant focus. kuleuven.benih.gov Modifications to the linker between the right benzene (B151609) ring and the central pyrimidine (B1678525) ring have led to the development of various potent analogs. researchgate.net Scaffold hopping from dihydro-alkoxy-benzyl-oxopyrimidines (DABOs) to CH(CN)-DAPYs has also yielded compounds with single-digit nanomolar potency against wild-type HIV-1. mdpi.com

| Compound Class/Derivative | Target | Key Findings |

| Piperidine-linked amino-triazines | Wild-type HIV-1, K103N/Y181C mutant | EC₅₀ values in low nanomolar range against wild-type; high activity against resistant strain. kuleuven.be |

| CH(CN)-DAPYs | Wild-type HIV-1 | Compounds B4 (EC₅₀ = 6 nM) and B6 (EC₅₀ = 8 nM) showed potent activity. mdpi.com |

Anti-HCV Efficacy

Research has indicated that inhibitors of human fatty acid synthase (FASN) can exhibit anti-Hepatitis C virus (HCV) activity. nih.gov FASN is upregulated during HCV infection, and reducing its levels can diminish viral replication. nih.gov Imidazopyridine-based FASN inhibitors have been developed that show anti-HCV activity. nih.gov In the synthesis of these inhibitors, 4-(piperidin-4-yl)benzonitrile (B132002) is utilized as a key intermediate. nih.gov For example, the amide coupling of 4-(piperidin-4-yl)benzonitrile with an aldehyde derivative is a crucial step in the synthesis of a potent FASN inhibitor, compound 19 , which demonstrated potent inhibition of HCV replication. nih.gov

Anti-inflammatory Effects

Derivatives of piperidine have been investigated for their anti-inflammatory properties. nih.gov Certain N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones have shown potent anti-inflammatory activity by inhibiting the production of key inflammatory mediators such as tumor necrosis factor (TNF)-α, interleukin-6 (IL-6), IL-1β, prostaglandin (B15479496) E2 (PGE₂), and nitric oxide (NO) in RAW 264.7 cells. nih.gov Specifically, compounds c6 (N-(3-methylbenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one) and c10 (N-(2-chlorobenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one) displayed significant inhibitory effects. nih.gov

Assessment of Androgen Agonistic Activity (e.g., Selective Androgen Receptor Modulators)

Selective Androgen Receptor Modulators (SARMs) are compounds that bind to the androgen receptor (AR) and exhibit tissue-selective anabolic activity. researchgate.net They offer the potential for therapeutic benefits in conditions like muscle wasting and osteoporosis with fewer side effects than traditional anabolic steroids. researchgate.net Compounds with a benzonitrile structure have been investigated as SARMs. google.comacs.org Patent literature describes compounds that bind to and modulate the activity of androgen receptors, with some showing agonist activity with EC₅₀ values typically less than 1 μM. google.com These compounds are being explored for their potential as oral testosterone (B1683101) replacement therapies. google.com

In Vivo Pharmacological Investigations

Efficacy Studies in Animal Models

The in vivo efficacy of piperidine derivatives has been demonstrated in various animal models. For instance, in the context of anti-inflammatory activity, compounds c6 and c10 significantly reduced carrageenan-induced paw edema in rats, with their effects being more potent than celecoxib (B62257) or indomethacin. nih.gov Pharmacokinetic analysis of c6 indicated better bioavailability than curcumin. nih.gov

In the realm of SARMs, a selective androgen receptor modulator, SARM-2f, has been shown to activate the androgen receptor, increase lean body mass, and suppress blood lipid levels in cynomolgus monkeys. nih.gov Furthermore, imidazopyridine-based antimalarial compounds have demonstrated in vivo efficacy in the P. falciparum NOD-scid IL-2Rγnull (NSG) mouse model, with a frontrunner compound showing good exposure in mice. nih.gov

| Compound/Class | Animal Model | Key Efficacy Findings |

| c6 and c10 (Anti-inflammatory) | Carrageenan-induced paw edema in rats | Significantly decreased paw edema, more potent than celecoxib or indomethacin. nih.gov |

| SARM-2f (SARM) | Cynomolgus monkeys | Increased lean body mass and suppressed blood lipid levels. nih.gov |

| Imidazopyridine-based antimalarials | P. falciparum NSG mouse model | Demonstrated in vivo efficacy with good exposure. nih.gov |

Target Modulation in Live Organisms

Derivatives of this compound have demonstrated the ability to modulate biological targets in living organisms. For instance, compound 19 , an imidazopyridine-based derivative, has been identified as a potent inhibitor of fatty acid synthase (FASN). nih.gov In vivo studies using this compound have shown a clear relationship between its exposure and the modulation of its target. nih.gov Specifically, it was found to be a potent inhibitor of de novo palmitate synthesis, a direct product of FASN, in both rat and human cells. nih.gov This demonstrates the ability of a this compound-containing molecule to engage its intended target within a living system and elicit a measurable biological response. nih.gov

Therapeutic Potential in Neurological Disorders

The structural motif of this compound is a recurring feature in compounds designed to treat a variety of neurological and psychiatric conditions. ontosight.aiontosight.ai The versatility of the piperidine and benzonitrile groups allows for the synthesis of derivatives that can interact with a wide array of receptors and enzymes within the central nervous system. ontosight.aichemimpex.com

Antidepressant Properties

Several derivatives of this compound have been investigated for their potential as antidepressants. ontosight.ai The core structure is amenable to modifications that can lead to compounds with significant antidepressant-like effects. mdpi.com For example, certain benzo[b]thiophene derivatives incorporating a piperidinyl-benzonitrile moiety have shown antidepressant activity in in vivo models. unav.edu These compounds have demonstrated an affinity for serotonin (B10506) (5-HT) transporters and 5-HT7 receptors, which are key targets in the treatment of depression. unav.edu Another example is ST-2300, a derivative that, despite reduced binding to the 5-HT2A receptor, maintains antidepressant and anxiolytic-like properties in mice. mdpi.com

Alzheimer's Disease Treatment

The this compound scaffold is also a promising starting point for the development of drugs to treat Alzheimer's disease. ontosight.aiontosight.ai Piperidine derivatives, in general, are widely explored for their potential in managing this neurodegenerative disorder. mdpi.comnih.gov The therapeutic strategy often involves the inhibition of enzymes such as beta-secretase (BACE1) and acetylcholinesterase (AChE), both of which are implicated in the pathology of Alzheimer's disease. google.commdpi.com Compounds incorporating the this compound structure have been designed as BACE1 inhibitors, aiming to reduce the production of amyloid-beta peptide, a hallmark of the disease. google.com Furthermore, multi-target-directed ligands derived from piperine (B192125) and containing a piperidine moiety have shown significant inhibitory activity against cholinesterases and BACE1, as well as the ability to inhibit amyloid-beta aggregation. nih.gov

Parkinson's Disease

The potential application of this compound derivatives extends to the treatment of Parkinson's disease. ontosight.ainih.gov Research has focused on developing compounds that can modulate dopamine (B1211576) receptors, which are crucial in the pathophysiology of this condition. Additionally, patents describe disubstituted phenylpiperidines, including a 2-(1-ethyl piperidine-4-yl)-6-fluorine benzonitrile, as potential modulators for central nervous system disorders like Parkinson's disease. google.com The development of LRRK2 inhibitors, some of which feature a 3-(4-(piperidin-1-yl)-7H-pyrrolo-(2,3-d) pyrimidine-5-base) benzonitrile structure, also represents a therapeutic avenue for neurodegenerative diseases including Parkinson's. google.com

Psychiatric Disorders

Beyond depression, this compound derivatives have been explored for their potential in treating a broader range of psychiatric disorders. ontosight.aismolecule.com The ability of these compounds to interact with various neurotransmitter systems makes them attractive candidates for conditions such as anxiety. chemimpex.comsmolecule.com For instance, benzamide (B126) derivatives with a piperidine moiety have shown promise in treating anxiety due to their interaction with neurotransmitter systems. smolecule.com

Neuropathic Pain (Anti-nociceptive Agents)

Derivatives of this compound have shown significant promise as anti-nociceptive agents for the treatment of neuropathic pain. mdpi.com A notable example is a series of benzimidazole-4,7-dione-based P2X3 receptor antagonists. mdpi.com One of these compounds, which incorporates a 4-(piperidin-4-yl)benzonitrile fragment, demonstrated anti-nociceptive effects in animal models of neuropathic pain by increasing the mechanical withdrawal threshold. mdpi.com This suggests that antagonism of the P2X3 receptor by such derivatives could be a viable strategy for pain relief. mdpi.comresearchgate.net Other research has focused on T-type calcium channel blockers, where derivatives of 3-(1,2,3,6-tetrahydropyridin-4-yl)benzonitrile have been synthesized and shown to be effective in reducing pain responses in a rat model of neuropathic pain. researchgate.net

Interactive Data Tables

Table 1: Investigated Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Key Molecular Targets | Example Compounds/Derivatives |

|---|---|---|

| Antidepressant | Serotonin Transporter (SERT), 5-HT7 Receptor, 5-HT2A Receptor | Benzo[b]thiophene derivatives, ST-2300 |

| Alzheimer's Disease | Beta-secretase (BACE1), Acetylcholinesterase (AChE) | Imidazopyridine-based inhibitors, Piperine-derived ligands |

| Parkinson's Disease | Dopamine Receptors, LRRK2 | 2-(1-ethyl piperidine-4-yl)-6-fluorine benzonitrile, Pyrrolo-pyrimidine derivatives |

| Psychiatric Disorders | Neurotransmitter Systems | Benzamide derivatives |

| Neuropathic Pain | P2X3 Receptor, T-type Calcium Channels | Benzimidazole-4,7-dione derivatives, Tetrahydropyridine derivatives |

Antimalarial Efficacy in vivo

The piperidine ring is a recurring structural feature in compounds investigated for antimalarial activity. mdpi.com The this compound framework is a valuable starting point for the synthesis of novel antimalarial agents. Although direct in vivo efficacy studies for this compound are not prominent, its derivatives have shown significant promise in preclinical models.

Research into 1,4-disubstituted piperidine derivatives has yielded compounds with potent activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum in vitro. mdpi.com For example, compound 13b from one such study, an N-substituted piperidine derivative, exhibited a high selectivity index and potent activity against both strains. mdpi.com

Furthermore, the development of trisubstituted pyrimidines incorporating a piperidine moiety has led to compounds with oral activity in a P. berghei mouse model of malaria. nih.gov One of the most promising compounds, 13 , demonstrated a 96% reduction in parasitemia when administered orally to infected mice. nih.gov This compound was also shown to have a rapid rate of clearance of the erythrocytic stage of P. falciparum in a severe combined immunodeficiency (SCID) mouse model. nih.gov Another area of research involves quinoline-piperidine conjugates, which have shown excellent inhibitory activity in the nanomolar range against both chloroquine-sensitive and -resistant strains. nih.gov These findings underscore the importance of the piperidine scaffold in the design of new antimalarial drugs.

Table 2: In Vivo Antimalarial Efficacy of Piperidine Derivatives

| Compound | Derivative Type | Animal Model | Parasite Strain | Efficacy | Reference(s) |

|---|---|---|---|---|---|

| Compound 13 | Trisubstituted Pyrimidine | P. berghei infected mouse | P. berghei | 96% reduction in parasitemia at 30 mg/kg (oral, daily for 4 days). | nih.gov |

| Compound 13 | Trisubstituted Pyrimidine | P. falciparum infected SCID mouse | P. falciparum | ED₉₀ of 11.7 mg/kg (oral). | nih.gov |

| Front-runner compounds | Astemizole-chloroquine hybrids | P. berghei infected mouse | P. berghei | Demonstrated high in vivo efficacy. | up.ac.za |

Anticancer Efficacy in vivo

The this compound structure is a recognized scaffold in the design of potential anticancer agents. researchgate.net The piperidine moiety is frequently incorporated into anticancer drug designs to improve pharmacological properties. nih.gov While direct in vivo anticancer efficacy data for this compound is limited, various derivatives have been synthesized and have demonstrated significant antitumor activity in preclinical models.

For example, a study on a related compound, 2-Chloro-5-nitro-4-(1-piperidyl)benzonitrile, showed a significant, dose-dependent reduction in tumor growth rates in in vivo prostate cancer models. Another study reported the synthesis of a substituted pyridine-based acetamide (B32628) benzothiazole (B30560) derivative (30 ) which demonstrated anti-proliferative activities across a wide spectrum of human cancer cell lines and showed promise for cancer chemotherapy in in vivo studies. nih.gov

Furthermore, arylpiperazine derivatives containing a saccharin moiety have been evaluated for their anticancer activity. nih.gov Compounds 4 and 12 from this series exhibited strong cytotoxic activities against the DU145 prostate cancer cell line. nih.gov These examples highlight the utility of the piperidine-benzonitrile core in generating novel compounds with potential for in vivo anticancer efficacy.

Table 3: In Vivo Anticancer Efficacy of Piperidine-Benzonitrile Related Derivatives

| Compound | Derivative Type | Cancer Model | Key Finding | Reference(s) |

|---|---|---|---|---|

| 2-Chloro-5-nitro-4-(1-piperidyl)benzonitrile | Substituted Piperidyl-Benzonitrile | Prostate Cancer Models | Significant reduction in tumor growth rates. | |

| Derivative 30 | Substituted Pyridine (B92270) Acetamide Benzothiazole | Not specified | Showed anti-cancer activity in vivo. | nih.gov |

Mechanisms of Action and Molecular Interactions

Elucidation of Molecular Targets and Pathways

Research into 2-(Piperidin-4-YL)benzonitrile and structurally similar compounds has identified several key molecular targets and signaling pathways. The core structure, featuring a benzonitrile (B105546) group attached to a piperidine (B6355638) ring, allows for interaction with a range of biological macromolecules, including enzymes and receptors. ontosight.ai The specific biological effects are largely determined by the nature and position of additional functional groups on this core scaffold.

One of the primary areas of investigation has been its role in modulating enzymes that are crucial for cellular processes. For instance, derivatives of this compound have been shown to interact with histone methyl modifying enzymes, which are key regulators of cellular and developmental processes. google.com Additionally, the piperidine and benzonitrile moieties are common features in molecules designed to interact with the central nervous system and cardiovascular system. ontosight.ai

Binding Affinity and Specificity

The binding affinity and specificity of this compound derivatives are critical determinants of their pharmacological profiles. Studies on analogous compounds have revealed high-affinity binding to specific receptor subtypes. For example, certain benzoylpiperidine derivatives exhibit nanomolar affinity for serotonin (B10506) (5-HT) receptors, particularly the 5-HT2A subtype, with IC50 values as low as 1.1 nM. mdpi.com

The specificity of these interactions is highlighted by the differential binding of isomers. For instance, a meta-isomer of a 4-(Piperidin-4-yl)benzonitrile (B132002) derivative demonstrated a higher binding affinity (Ki = 45 nM) for nicotinic acetylcholine (B1216132) receptors compared to other isomers (Ki = 120 nM), underscoring the importance of the substituent's spatial arrangement for optimal receptor interaction. Furthermore, derivatives have been developed as potent and selective antagonists for the histamine (B1213489) H3 receptor, a target for cognitive enhancement. researchgate.net

Modulation of Enzyme Activity

This compound and its analogs can significantly modulate the activity of various enzymes. One notable target is fatty acid synthase (FASN), a key enzyme in the de novo synthesis of fatty acids. nih.gov Imidazopyridine-based inhibitors incorporating the 4-(piperidin-4-yl)benzonitrile moiety have been shown to be potent and reversible inhibitors of FASN. nih.gov

Another class of enzymes affected by related compounds is the lysine-specific demethylases (LSDs). evitachem.com For example, 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile acts as a reversible inhibitor of LSD1 with submicromolar potency. evitachem.com The piperidin-4-yl group plays a significant role in these interactions. evitachem.com Additionally, some derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. nih.gov

Interaction with Receptors and Ion Channels

The interaction of this compound derivatives with various receptors and ion channels is a key aspect of their mechanism of action. These compounds are known to interact with several neurotransmitter receptor systems. smolecule.com

Serotonin Receptors: As mentioned, benzoylpiperidine derivatives are potent ligands for serotonin receptors, particularly the 5-HT2A subtype. mdpi.com This interaction is central to their potential application in treating psychiatric disorders. mdpi.com

Histamine H3 Receptors: Certain benzonitrile derivatives are potent antagonists of the histamine H3 receptor, which is involved in regulating the release of various neurotransmitters. researchgate.netidrblab.net

Muscarinic Receptors: Some related compounds act as antagonists at muscarinic receptors, with selectivity for the M4 subtype, suggesting potential in treating neurological disorders like Alzheimer's disease and schizophrenia. google.com

Ion Channels: The development of small molecules with high potency and selectivity for specific ion channel subtypes is an active area of research. escholarship.org While direct interaction of this compound with ion channels is still being explored, related structures have been identified as modulators of Transient Receptor Potential (TRP) channels. nih.gov

Proposed Mechanisms for Therapeutic Effects

The diverse molecular interactions of this compound and its analogs translate into several proposed mechanisms for their therapeutic effects, particularly in neurotransmitter modulation and cancer therapy.

Neurotransmitter System Modulation

The modulation of neurotransmitter systems is a primary proposed mechanism for the therapeutic effects of this compound derivatives. By acting on receptors for key neurotransmitters like serotonin, dopamine (B1211576), and histamine, these compounds can influence neuronal signaling pathways. evitachem.comgoogle.com For example, their antagonist activity at histamine H3 receptors can enhance the release of other neurotransmitters, a strategy being explored for cognitive enhancement. researchgate.net Similarly, interaction with serotonin and dopamine receptors is a well-established approach for managing various psychiatric conditions. mdpi.com

Inhibition of Cancer Cell Proliferation Pathways

Another significant proposed mechanism of action is the inhibition of pathways that drive cancer cell proliferation. researchgate.net This is often achieved through the modulation of key signaling proteins.

Protein Kinase Inhibition: Some derivatives have been shown to inhibit protein kinase B (PKB/Akt), a crucial node in cell signaling pathways related to cell growth and survival. Inhibition of this pathway can lead to reduced cell proliferation and the induction of apoptosis (programmed cell death) in cancer cells. researchgate.net

Hippo Pathway Inhibition: Recent studies have identified pyrrolopyrimidine derivatives as inhibitors of STK3/MST2 and STK4/MST1, key kinases in the Hippo signaling pathway which regulates cell proliferation and death. nih.gov This pathway is a potential therapeutic target for acute myeloid leukemia (AML). nih.gov

Fatty Acid Synthase (FASN) Inhibition: As previously noted, inhibition of FASN by derivatives of this compound can disrupt the production of fatty acids necessary for rapid cancer cell growth. nih.gov

Structure Activity Relationship Sar Studies and Drug Design

Systematic Structural Modifications and Their Impact on Biological Activity

Systematic modifications of the 2-(Piperidin-4-yl)benzonitrile scaffold have been a key strategy in medicinal chemistry to optimize its pharmacological profile. Research has focused on altering three main components of the molecule: the piperidine (B6355638) ring, the benzonitrile (B105546) moiety, and the linkage between them. The goal is to enhance potency, selectivity, and pharmacokinetic properties. nih.gov

Modifications to the piperidine ring often involve substitution at the N-1 position. Introducing various functional groups can significantly influence how the molecule interacts with its biological target. For instance, in the development of inhibitors for enzymes like Dipeptidyl Peptidase-IV (DPP-IV), the amine of the piperidine ring is a crucial interaction point. nih.gov Attaching different groups to this nitrogen can alter the molecule's basicity, steric profile, and ability to form hydrogen bonds.

Changes to the benzonitrile ring, such as adding substituents or replacing the nitrile group, also have a profound impact on activity. The nitrile group can act as a hydrogen bond acceptor or engage in other electronic interactions. The aromatic ring itself often fits into a hydrophobic pocket of the target protein. Altering its electronic properties through substitution can modulate these interactions. In studies on related N-(piperidin-4-yl)benzamide derivatives, modifications to the benzamide (B126) ring were explored to improve antitumor activity. nih.gov

The following table summarizes the general impact of structural modifications on the biological activity of piperidine-based scaffolds, which can be extrapolated to the this compound framework.

| Molecular Component | Modification | General Impact on Biological Activity |

| Piperidine Ring | Substitution at N-1 position | Can significantly alter binding affinity and selectivity by introducing new interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.gov |

| Introduction of chiral centers | Often leads to enantiomers with different potencies, highlighting the importance of stereochemistry for target engagement. | |

| Benzonitrile Ring | Substitution on the aromatic ring | Modifies electronic and steric properties, affecting hydrophobic and pi-stacking interactions within the binding site. |

| Replacement of the nitrile group | Can change the hydrogen bonding capacity and overall polarity of the molecule, impacting both potency and pharmacokinetic properties. nih.gov |

The SAR concept is fundamental in guiding the development of new compounds, allowing researchers to predict the biological activity based on structural arrangements and substituents. nih.gov

Identification of Key Pharmacophores for Target Engagement

A pharmacophore is an abstract representation of the essential molecular features responsible for a drug's biological activity. unina.it For the this compound scaffold, several key pharmacophoric features have been identified through SAR and computational studies. These features are critical for effective engagement with biological targets.

The primary pharmacophoric elements generally include:

A basic nitrogen atom: The secondary amine in the piperidine ring is often protonated at physiological pH, allowing it to form a crucial ionic interaction or hydrogen bond with an acidic residue (e.g., aspartate or glutamate) in the target's active site. sciensage.info

Aromatic/hydrophobic region: The benzonitrile ring typically occupies a hydrophobic pocket, engaging in van der Waals and pi-stacking interactions with nonpolar amino acid residues.

Hydrogen bond acceptor: The nitrile group (C≡N) can serve as a hydrogen bond acceptor, forming specific interactions that contribute to binding affinity and orientation within the active site.

Pharmacophore models are often developed by comparing the structures of several active molecules to identify these common features. dovepress.com These models serve as valuable tools for virtual screening to identify new potential lead compounds from large chemical databases and for guiding the design of novel analogs with improved activity. dovepress.commdpi.com

Stereoselective Activity and Enantiomeric Potency

The introduction of stereocenters into the this compound scaffold can lead to stereoisomers (enantiomers or diastereomers) with significantly different biological activities. The three-dimensional arrangement of atoms is often critical for optimal interaction with a chiral biological target, such as an enzyme or receptor.

For example, in a study on related DPP-IV inhibitors, racemic compounds were separated into their individual enantiomers for biological evaluation. nih.gov The results demonstrated a clear difference in potency between the (R)- and (S)-enantiomers. The most potent inhibitor identified in that study was the (R)-enantiomer of a compound designated as (R)-40, which showed a significantly lower IC50 value compared to its corresponding (S)-enantiomer. nih.gov This highlights that one enantiomer may fit much more favorably into the binding site than the other.

This stereoselectivity arises because the binding pocket of the target protein is itself chiral, composed of L-amino acids. The precise spatial orientation of key interacting groups on the inhibitor is necessary to maximize binding interactions and, consequently, inhibitory potency. Molecular docking studies often reveal that the more active enantiomer achieves a more favorable binding pose, forming key interactions that the less active enantiomer cannot. nih.gov

The table below illustrates the concept with data from a study on chiral DPP-IV inhibitors related to the this compound scaffold. nih.gov

| Compound | Stereochemistry | Inhibitory Potency (IC50, nM) |

| Compound 40 | (R)-enantiomer | 23.5 |

| (S)-enantiomer | >1000 | |

| Compound 43 | (R)-enantiomer | 67.4 |

| (S)-enantiomer | >1000 |

Data is illustrative of the principle of enantiomeric potency differences in related compounds. nih.gov

Computational Chemistry in SAR Elucidation

Computational chemistry provides powerful tools to investigate and rationalize the structure-activity relationships of molecules like this compound at an atomic level. Techniques such as molecular docking, DFT, and QSAR modeling are integral to modern drug design.

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a target protein. researchgate.net For analogs of this compound, docking studies have been instrumental in elucidating their binding modes. nih.gov These simulations can clarify the favorable binding affinity between a compound and a protein's active site. nih.gov

In a typical docking simulation, the piperidine nitrogen might be shown forming a salt bridge with an acidic amino acid, while the benzonitrile ring settles into a hydrophobic pocket. The nitrile group might also be positioned to form a hydrogen bond with a donor group in the active site. mdpi.com By visualizing these interactions, researchers can understand why certain structural modifications enhance or diminish activity. For example, docking can explain the difference in potency between enantiomers by showing how the more active stereoisomer achieves a better fit and forms more optimal interactions within the binding site. nih.govsemanticscholar.org

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. nih.gov These calculations provide insights into properties such as molecular orbital energies (HOMO and LUMO), charge distribution, and the molecular electrostatic potential (MEP). researchgate.net

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are related to a molecule's ability to donate and accept electrons, respectively. The energy gap between them is an indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This is crucial for understanding where the molecule is likely to engage in electrostatic or hydrogen-bonding interactions with its biological target.

For a molecule like this compound, DFT can be used to analyze the electronic character of the piperidine nitrogen and the nitrile group, helping to rationalize their roles in receptor binding. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov 2D and 3D-QSAR models are developed by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and correlating them with experimental activity data using statistical methods. semanticscholar.orgresearchgate.net

A QSAR model can be represented by an equation that predicts the biological activity (e.g., pIC50) based on the values of specific descriptors. ajchem-a.com These models, once validated, can be used to:

Predict the activity of newly designed, unsynthesized compounds. mdpi.com

Provide insights into which molecular properties are most important for activity.

Guide the optimization of lead compounds.

For piperidine derivatives, QSAR models have been successfully developed to predict their toxicity or inhibitory activity against various targets. nih.govresearchgate.net The simplicity of some models makes them attractive for designing new, potentially active molecules at an exploratory level. nih.gov

Rational Design of Novel Analogues of this compound

The rational design of novel analogues based on the this compound scaffold has been a key strategy in the development of potent and selective inhibitors of Poly(ADP-ribose) polymerase (PARP). researchgate.net The primary goal of these design efforts is to optimize the pharmacological properties of the lead compounds, including their potency, selectivity, and metabolic stability.

Design Strategies for Improved Potency and Selectivity

Structure-activity relationship (SAR) studies have been instrumental in guiding the design of this compound analogues with improved potency and selectivity for PARP-1 and PARP-2 enzymes. researchgate.net These enzymes play a critical role in DNA repair, and their inhibition is a validated therapeutic strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA-1 and BRCA-2 mutations. researchgate.netnih.gov

Initial efforts focused on a series of 2-phenyl-2H-indazole-7-carboxamides. Within this series, the substitution pattern on the phenyl ring, which is attached to the piperidine, was found to be a critical determinant of activity. Analogues featuring a piperidinyl group at the para-position of the phenyl ring were identified as particularly promising. researchgate.net

Further optimization involved modifications of the piperidine ring itself. SAR studies demonstrated that the position of the linkage to the phenyl ring on the piperidine was crucial. For instance, shifting the attachment from the 4-position to the 3-position of the piperidine ring, as seen in the development of MK-4827 (Niraparib), led to a significant enhancement in potency. researchgate.net Specifically, the (3S)-piperidin-3-yl analogue exhibited superior enzymatic and cellular activity compared to its (3R) enantiomer and the piperidin-4-yl counterpart. researchgate.net

The following table summarizes the structure-activity relationships for key analogues, highlighting the impact of substitutions on their inhibitory activity against PARP-1 and PARP-2.

| Compound | R Group on Phenyl | Piperidine Linkage | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Whole Cell EC50 (nM) |

| 1 | p-piperidinyl | 4-yl | 15 | 3 | 50 |

| 2 | p-[(3S)-piperidinyl] | 3-yl | 3.8 | 2.1 | 4 |

| 3 | p-[(3R)-piperidinyl] | 3-yl | 11 | 4.5 | 10 |

These data clearly indicate that the (3S)-configuration on the piperidine ring is optimal for potent PARP inhibition. researchgate.net This improvement in potency is attributed to a more favorable interaction with the active site of the PARP enzymes. The design strategy of exploring different substitution positions on the piperidine ring proved to be a successful approach to enhancing the potency of this class of inhibitors. researchgate.net

Selectivity for PARP-1 and PARP-2 over other PARP family members is another important consideration in the design of these inhibitors. Niraparib, for example, demonstrates high selectivity for PARP-1 and PARP-2, with significantly lower activity against other PARP family members like PARP3, v-PARP, and Tankyrase-1. researchgate.net This selectivity is crucial for minimizing off-target effects and improving the therapeutic index of the drug.

Strategies for Enhanced Metabolic Stability

To address this, several strategies were employed to enhance the metabolic stability of the this compound-based compounds. One successful approach was the introduction of substituents that block the sites of metabolism. For instance, strategic placement of fluorine atoms on the aromatic rings was explored to reduce susceptibility to oxidative metabolism. researchgate.net

Another key strategy involved modulating the physicochemical properties of the molecule to reduce its interaction with metabolic enzymes. The SAR studies that led to the identification of the (3S)-piperidin-3-yl analogue also had a positive impact on the metabolic stability profile of the compounds. researchgate.net

The table below outlines some of the strategies and their impact on the metabolic stability of the analogues, as indicated by their in vitro half-life in human liver microsomes (HLM).

| Compound | Key Structural Feature | HLM Half-life (t½, min) | Primary Metabolites |

| Early Analogue | Piperidin-4-yl | < 15 | Hydroxylation on piperidine and phenyl rings |

| MK-4827 (Niraparib) | (3S)-Piperidin-3-yl | 72.7 | Minimal metabolism |

The enhanced metabolic stability of Niraparib, characterized by a longer half-life in human liver microsomes, is a direct result of the rational design strategies employed. researchgate.netnih.gov The shift to the (3S)-piperidin-3-yl configuration not only improved potency but also rendered the molecule less susceptible to metabolic degradation. researchgate.net This improved metabolic profile contributes to its favorable pharmacokinetic properties, allowing for oral administration and sustained therapeutic concentrations in patients. researchgate.netnih.gov

Future Directions and Translational Research

Advancing 2-(Piperidin-4-YL)benzonitrile as a Lead Compound

The this compound moiety is frequently utilized as a starting point or key intermediate in the synthesis of more elaborate molecules. Its structural features, combining a piperidine (B6355638) ring and a benzonitrile (B105546) group, allow for extensive chemical modifications to optimize binding affinity, selectivity, and pharmacokinetic properties for various biological targets. Researchers often identify initial "hit" compounds containing this scaffold through screening processes, which are then chemically modified to create more potent and specific "lead" compounds. nih.gov For instance, derivatives are often developed as lead compounds in the pursuit of treatments for neurological disorders and cancers. ontosight.ai

Preclinical Development Considerations

For any derivative of the this compound scaffold to advance toward clinical use, it must undergo rigorous preclinical evaluation. This critical phase involves assessing the compound's efficacy and safety in non-human studies. Key considerations include:

In Vitro and In Vivo Models: The potential therapeutic effects of these compounds are first evaluated in laboratory-based assays (in vitro) and subsequently in animal models (in vivo) that mimic human diseases. ontosight.ai For example, animal models of arthritis have been used to test the anti-inflammatory effects of related compounds.

Pharmacokinetics (ADME): Detailed studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) properties of any new derivative. ontosight.ai These studies determine how the compound is processed by the body, which is crucial for establishing its potential as a viable drug.

Safety and Toxicology: A thorough safety profile must be established. Animal studies help to identify any potential adverse effects and determine a safe therapeutic window.

Potential for Clinical Translation and Drug Development

The ultimate goal of advancing derivatives from the this compound scaffold is their translation into clinically approved drugs. The structural versatility of piperidine and benzonitrile derivatives makes them promising candidates for drug development. mdpi.comontosight.ai The journey from a laboratory compound to a therapeutic agent involves progressing through preclinical studies and, if successful, into phased clinical trials to assess safety and efficacy in humans. ontosight.aigoogle.com The presence of numerous patented derivatives highlights the pharmaceutical industry's interest in this chemical class for developing new medicines. google.com.pggoogle.comgoogle.com

Exploration of Novel Therapeutic Areas

Research into derivatives of this compound has unveiled a broad spectrum of biological activities, opening up multiple avenues for therapeutic exploration.

| Therapeutic Area | Research Focus and Findings | Citations |

| Oncology | Derivatives have been synthesized and evaluated as potential anticancer agents, targeting pathways involved in cell growth and survival. Some act as inhibitors of enzymes like Lysine-Specific Demethylase 1 (LSD1), a target in cancer therapy. | ontosight.aimdpi.com |

| Neurological Disorders | The scaffold is used to develop compounds targeting the central nervous system. Derivatives have been investigated as histamine (B1213489) H3 receptor antagonists for cognitive enhancement and potential treatment of conditions like Alzheimer's disease and schizophrenia. | ontosight.aiontosight.aigoogle.comnih.govresearchgate.net |

| Inflammatory Conditions | Certain derivatives have demonstrated anti-inflammatory properties in preclinical models, suggesting their potential for treating inflammatory diseases. | |

| Infectious Diseases | The piperidine scaffold has been used to create compounds with promising activity against infectious agents, including both drug-resistant and sensitive strains of Plasmodium falciparum, the parasite that causes malaria. | |

| Metabolic Disorders | Piperidine derivatives are being investigated for the treatment of metabolic disorders, with some compounds designed to inhibit enzymes such as acetyl-CoA carboxylase. | google.com |

Combination Therapies Involving this compound

The concept of combination therapy, where two or more drugs are used together to treat a disease, is a growing trend in medicine. For derivatives of this compound, this approach holds significant promise. For example, a fatty acid synthase (FASN) inhibitor derivative, TVB-2640, has been studied in combination with the anti-VEGF antibody bevacizumab for treating recurrent glioblastoma, showing statistically significant improvement in progression-free survival compared to historical monotherapy. The use of piperidine derivatives in combination with other therapeutic agents is an active area of research, particularly in complex diseases like cancer where targeting multiple pathways can lead to better outcomes. google.comgoogle.comwiley.com Future research will likely continue to explore synergistic combinations to enhance efficacy and overcome drug resistance.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.